N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-ISOPROPYLAMINE

Description

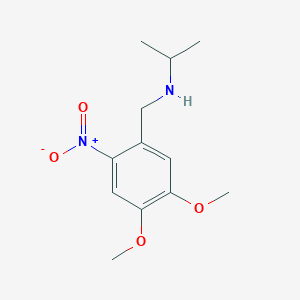

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is a nitroaromatic compound characterized by a 4,5-dimethoxy-2-nitrobenzyl group attached to an isopropylamine moiety. This structure positions it within the family of photolabile protecting group (PPG)-derived molecules. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a well-studied PPG that undergoes rapid cleavage under ultraviolet (UV) light (typically 365 nm), releasing active payloads in controlled settings . The compound’s isopropylamine group enhances solubility and modulates steric effects, making it suitable for applications in photodynamic therapy and targeted drug delivery systems. Its utility in releasing bioactive molecules (e.g., tubulin inhibitors) upon UV activation has been demonstrated in oncological research, particularly in inducing apoptosis in glioblastoma cells .

Properties

IUPAC Name |

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8(2)13-7-9-5-11(17-3)12(18-4)6-10(9)14(15)16/h5-6,8,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRLNFHIZJEIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine typically involves the following steps:

Starting Material: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol.

Formation of Intermediate: The alcohol is converted to 4,5-dimethoxy-2-nitrobenzyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Final Product: The bromide intermediate is then reacted with isopropylamine to yield this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Photolysis: The compound can undergo photolysis, where the nitrobenzyl group is cleaved upon exposure to light, releasing the active amine

Common Reagents and Conditions

Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

Nucleophiles: Various nucleophiles such as thiols, amines, and alcohols.

Photolysis Conditions: UV light or specific wavelengths of light for controlled cleavage.

Major Products

Reduction: Formation of N-(4,5-Dimethoxy-2-aminobenzyl)-N-isopropylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Photolysis: Release of the active amine and formation of 4,5-dimethoxy-2-nitrosobenzyl derivatives.

Scientific Research Applications

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine has several scientific research applications:

Chemistry: Used as a photolabile protecting group in organic synthesis to protect functional groups that can be selectively removed by light.

Biology: Employed in caging technology to control the activity of biologically active molecules through light-induced uncaging.

Medicine: Investigated for its potential use in developing photoactivatable prodrugs for targeted drug delivery.

Industry: Utilized in the synthesis of advanced materials and polymers with light-responsive properties

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine primarily involves its photolabile properties. Upon exposure to light, the nitrobenzyl group undergoes photolysis, resulting in the cleavage of the compound and the release of the active amine. This process allows for precise spatiotemporal control of the compound’s activity, making it useful in various applications such as controlled drug release and biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other nitrobenzyl derivatives and PPGs, as well as agrochemicals featuring substituted benzyl/aryl groups:

Photocaged Paclitaxel (DMNB-caged) :

- Structure : Paclitaxel conjugated to DMNB via a carbonate linkage.

- Key Differences : Larger molecular weight (due to the taxane backbone) and enhanced water solubility (>100 mg/mL) compared to simpler DMNB-amine derivatives. Activation occurs at 355 nm, slightly shorter wavelength than DMNB-isopropylamine .

o-Nitrobenzyl (ONB) Derivatives :

- Example : ONB-caged cAMP.

- Key Differences : Lacks methoxy substituents, reducing electron-donating effects and altering photolytic efficiency. ONB typically requires higher UV energy (λ ≈ 300–350 nm) for cleavage.

- N-(3,4-dichlorophenyl) propanamide (Propanil) : A dichlorinated anilide herbicide. Structural divergence includes chloro substituents instead of methoxy/nitro groups and a propanamide chain.

- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) : Features a dimethoxybenzamide core but integrates an isoxazole ring, conferring herbicidal activity via cellulose biosynthesis inhibition .

Physicochemical Properties

*Solubility data for the target compound is inferred from similar DMNB-amine derivatives but remains unreported in literature.

Research Findings and Mechanistic Insights

- Photolytic Efficiency: The electron-donating methoxy groups in DMNB stabilize the transition state during UV cleavage, enabling faster release compared to non-methoxy nitrobenzyl derivatives .

- Steric Effects : The isopropylamine group in the target compound may slow hydrolysis rates in physiological environments, enhancing stability until activation.

- Comparative Toxicity: DMNB-isopropylamine itself is non-toxic prior to UV exposure, unlike agrochemical analogues (e.g., Propanil), which are bioactive without activation .

Biological Activity

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a nitro group that significantly influences its biological activity. The presence of the dimethoxy and nitro substituents enhances lipophilicity and reactivity, making it a candidate for various pharmacological studies.

The biological activity of nitro compounds, including this compound, is primarily attributed to the nitro group’s ability to undergo reduction, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on proteins and DNA, resulting in various biochemical effects:

- Enzyme Inhibition : Nitro compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. This inhibition can lead to increased levels of neurotransmitters and potential therapeutic effects in neurodegenerative diseases .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals. Research has shown that certain nitro derivatives can outperform standard antioxidants like ascorbic acid in specific assays .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can produce toxic intermediates that bind covalently to DNA, causing cell death in pathogens .

Biological Activity Overview

Case Studies

- Neuroprotective Effects : In a study focusing on central nervous system diseases, derivatives of this compound were synthesized and tested for their ability to inhibit AChE. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating Alzheimer's disease .

- Antioxidant Properties : A comparative study evaluated the antioxidant capacities of various nitro compounds using the oxygen radical absorbance capacity (ORAC) assay. The results showed that several derivatives had comparable or superior antioxidant activity compared to established antioxidants like resveratrol .

- Antimicrobial Efficacy : Research on the antimicrobial properties of nitro derivatives demonstrated that they effectively inhibited growth in Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.